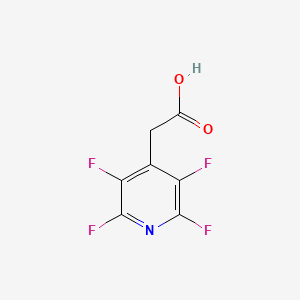

(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid

Vue d'ensemble

Description

(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid is a fluorinated organic compound with the molecular formula C7H3F4NO2 It is characterized by the presence of four fluorine atoms attached to a pyridine ring and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The acetic acid moiety can participate in oxidation and reduction reactions, leading to the formation of different carboxylic acid derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates :

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. The introduction of fluorine atoms into organic molecules often increases their metabolic stability and biological activity. For example, derivatives of (2,3,5,6-tetrafluoro-4-pyridinyl)acetic acid have shown potential in developing anti-inflammatory and anti-cancer agents.

Case Study :

Research indicates that fluorinated pyridine derivatives can exhibit enhanced binding affinity to biological targets due to their ability to form stronger interactions with proteins and enzymes. This has been documented in studies focusing on the design of inhibitors for specific pathways involved in cancer proliferation .

Agrochemicals

Pesticide Development :

this compound is utilized in the formulation of pesticides and herbicides. The incorporation of fluorine into pesticide molecules can improve their efficacy and reduce the required dosage, thus minimizing environmental impact.

Case Study :

In a study examining the hydrolysis and photolysis of insecticides containing fluorinated compounds, it was found that such compounds exhibited increased stability under various environmental conditions compared to their non-fluorinated counterparts. This stability is crucial for ensuring effective pest control over extended periods .

Material Science

Polymer Additives :

The compound can be used as an additive in polymers to enhance properties such as thermal stability and chemical resistance. The incorporation of fluorinated compounds into polymer matrices can lead to materials with improved performance characteristics.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Various synthetic routes have been explored to optimize yields and minimize by-products.

Synthesis Overview:

- Starting Material : 2,3,5,6-Tetrafluoropyridine

- Reagents : Acetic anhydride or acetic acid under acidic conditions.

- Reaction Conditions : Heating under reflux for several hours followed by purification through crystallization or chromatography.

Summary Table of Applications

| Application Area | Description | Example Products |

|---|---|---|

| Medicinal Chemistry | Intermediates for pharmaceuticals with enhanced biological activity | Anti-inflammatory agents |

| Agrochemicals | Formulation of effective pesticides with reduced environmental impact | Fluorinated insecticides |

| Material Science | Additives for polymers improving thermal stability and chemical resistance | Specialty polymers |

Mécanisme D'action

The mechanism of action of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid involves its interaction with molecular targets through its fluorinated pyridine ring and acetic acid moiety. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The acetic acid group can participate in acid-base reactions, influencing the compound’s reactivity and stability in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,5,6-Tetrafluoropyridine: Lacks the acetic acid moiety, making it less versatile in chemical reactions.

4-Fluoropyridine-2-carboxylic acid: Contains only one fluorine atom, resulting in different chemical properties and reactivity.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)pyridine: Has a trifluoromethyl group instead of an acetic acid group, leading to distinct applications and reactivity patterns.

Uniqueness

(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid is unique due to the combination of its highly fluorinated pyridine ring and the presence of an acetic acid moiety. This combination imparts the compound with unique chemical properties, such as high electronegativity, increased metabolic stability, and the ability to participate in a wide range of chemical reactions.

Activité Biologique

(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid (TFPA) is a fluorinated organic compound with significant potential in various biological applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

TFPA is characterized by the molecular formula , featuring a pyridine ring substituted with four fluorine atoms and an acetic acid moiety. The presence of fluorine enhances the compound's stability and reactivity compared to non-fluorinated analogs. This unique structure classifies TFPA as a fluorinated heterocyclic compound and a carboxylic acid , which plays a crucial role in its biological interactions.

The mechanism by which TFPA exerts its biological effects involves several key interactions:

- Binding Affinity : The fluorine atoms contribute to strong hydrogen bonding and hydrophobic interactions with biological targets, enhancing binding affinity to enzymes or receptors.

- Acid-Base Reactions : The acetic acid group can participate in acid-base reactions, affecting the compound's reactivity in biological systems.

- Enzyme Interaction : TFPA is utilized in studies involving enzyme interactions and metabolic pathways, where its fluorinated nature serves as a probe in biochemical assays.

Antiviral Activity

Pyridine compounds are also being explored for their antiviral properties. The incorporation of fluorine atoms can enhance the efficacy of these compounds against viral targets. Although direct studies on TFPA's antiviral activity are sparse, the trends observed in related compounds indicate potential for further investigation .

Applications in Medicinal Chemistry

TFPA's unique properties make it a valuable building block in the synthesis of complex organic molecules. Its applications include:

- Pharmaceutical Development : TFPA is used in the design of new drugs due to its ability to modulate biological activity effectively.

- Specialty Chemicals Production : The compound is involved in creating materials with enhanced thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have documented the synthesis and application of TFPA in various chemical reactions:

Propriétés

IUPAC Name |

2-(2,3,5,6-tetrafluoropyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-2(1-3(13)14)5(9)7(11)12-6(4)10/h1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHLFVREHOCIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=NC(=C1F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361255 | |

| Record name | (2,3,5,6-Tetrafluoropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65697-73-6 | |

| Record name | (2,3,5,6-Tetrafluoropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.